Gancaonin V
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gancaonin V typically involves the prenylation of the isoflavone skeleton. Prenylation refers to the addition of prenyl groups (alkyl-substituent groups) to the parent nucleus of the flavonoid. This process can be achieved through various chemical reactions, including oxidation, cyclization, and hydroxylation
Industrial Production Methods
Industrial production of this compound is primarily based on the extraction and isolation from the roots of Glycyrrhiza uralensis. The extraction process involves the use of solvents such as ethanol or methanol to obtain the crude extract, followed by purification techniques like column chromatography to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Gancaonin V undergoes various chemical reactions, including:
Oxidation: The addition of oxygen or the removal of hydrogen.
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The specific conditions, such as temperature and pH, depend on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced derivatives, which can be further modified to enhance their biological activity .
Scientific Research Applications
Gancaonin V has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of natural health products and supplements
Mechanism of Action
The mechanism of action of Gancaonin V involves the modulation of various molecular targets and pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as nitric oxide synthase and cyclooxygenase-2. Additionally, this compound affects the MAPK and NF-κB signaling pathways, which play crucial roles in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
Gancaonin N: Another prenylated isoflavone from Glycyrrhiza uralensis with similar anti-inflammatory properties.
Gancaonin E: A related compound with potential antibacterial effects.
Uniqueness
Gancaonin V is unique due to its specific prenylation pattern and its ability to modulate multiple signaling pathways, making it a promising candidate for therapeutic applications .
Properties
CAS No. |
134958-57-9 |
---|---|
Molecular Formula |
C19H20O4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
8-(3-methylbut-2-enyl)-9,10-dihydrophenanthrene-2,3,5,7-tetrol |
InChI |
InChI=1S/C19H20O4/c1-10(2)3-5-12-13-6-4-11-7-16(21)17(22)8-14(11)19(13)18(23)9-15(12)20/h3,7-9,20-23H,4-6H2,1-2H3 |
InChI Key |
UEXOPXIMQJMWKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C2CCC3=CC(=C(C=C3C2=C(C=C1O)O)O)O)C |
melting_point |
170 - 173 °C |
physical_description |
Solid |
Origin of Product |
United States |
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